molecular formula C14H20N2O5 B3619288 4,5-DIMETHOXY-2-NITRO-N-(TERT-PENTYL)BENZAMIDE

4,5-DIMETHOXY-2-NITRO-N-(TERT-PENTYL)BENZAMIDE

Cat. No.: B3619288
M. Wt: 296.32 g/mol
InChI Key: WEBVHOCIRWAJPY-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide is an organic compound characterized by the presence of methoxy, nitro, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amidation. The nitration process introduces the nitro group at the 2-position of the benzene ring. The amidation step involves the reaction of the nitro compound with tert-pentylamine under suitable conditions to form the benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 4,5-Dimethoxy-2-amino-N-(tert-pentyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4,5-Dimethoxy-2-nitrobenzoic acid derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzoic acid
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol
  • 4,5-Dimethoxy-2-nitrobenzyl bromide

Uniqueness

4,5-Dimethoxy-2-nitro-N-(tert-pentyl)benzamide is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can influence its reactivity and biological activity.

Properties

IUPAC Name

4,5-dimethoxy-N-(2-methylbutan-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-6-14(2,3)15-13(17)9-7-11(20-4)12(21-5)8-10(9)16(18)19/h7-8H,6H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVHOCIRWAJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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